

Kinase Selectivity Profile of 4-(1H-Imidazol-1-yl)benzenecarbothioamide: Data Not Available

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Compound of Interest

Compound Name:	4-(1H-Imidazol-1-yl)benzenecarbothioamide
Cat. No.:	B1305952

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Extensive searches of scientific literature and databases did not yield any specific information on the kinase selectivity profile of the compound **4-(1H-Imidazol-1-yl)benzenecarbothioamide**. No published experimental data was found detailing its inhibitory activity against a panel of kinases.

This suggests that the compound may not have been extensively studied as a kinase inhibitor, or the research has not been made publicly available. Therefore, a direct comparison guide on the kinase selectivity of **4-(1H-Imidazol-1-yl)benzenecarbothioamide** cannot be provided at this time.

Alternative Compounds with Imidazole Scaffolds

For researchers interested in the potential of imidazole-containing molecules as kinase inhibitors, several structurally related compounds have been characterized. Below is a summary of the kinase selectivity profiles for two such examples, providing insights into how the imidazole scaffold can be incorporated into potent and selective kinase inhibitors.

Comparison of Alternative Imidazole-Containing Kinase Inhibitors

This section provides a comparative analysis of two distinct imidazole-based compounds that have been evaluated for their kinase inhibitory activity.

A 2,4-Disubstituted Imidazole Carboxamide as a Selective TAK1 Inhibitor

A novel 2,4-disubstituted imidazole carboxamide has been identified as a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key signaling protein in inflammatory and cancer pathways.

Table 1: Kinase Selectivity Profile of Imidazole 22

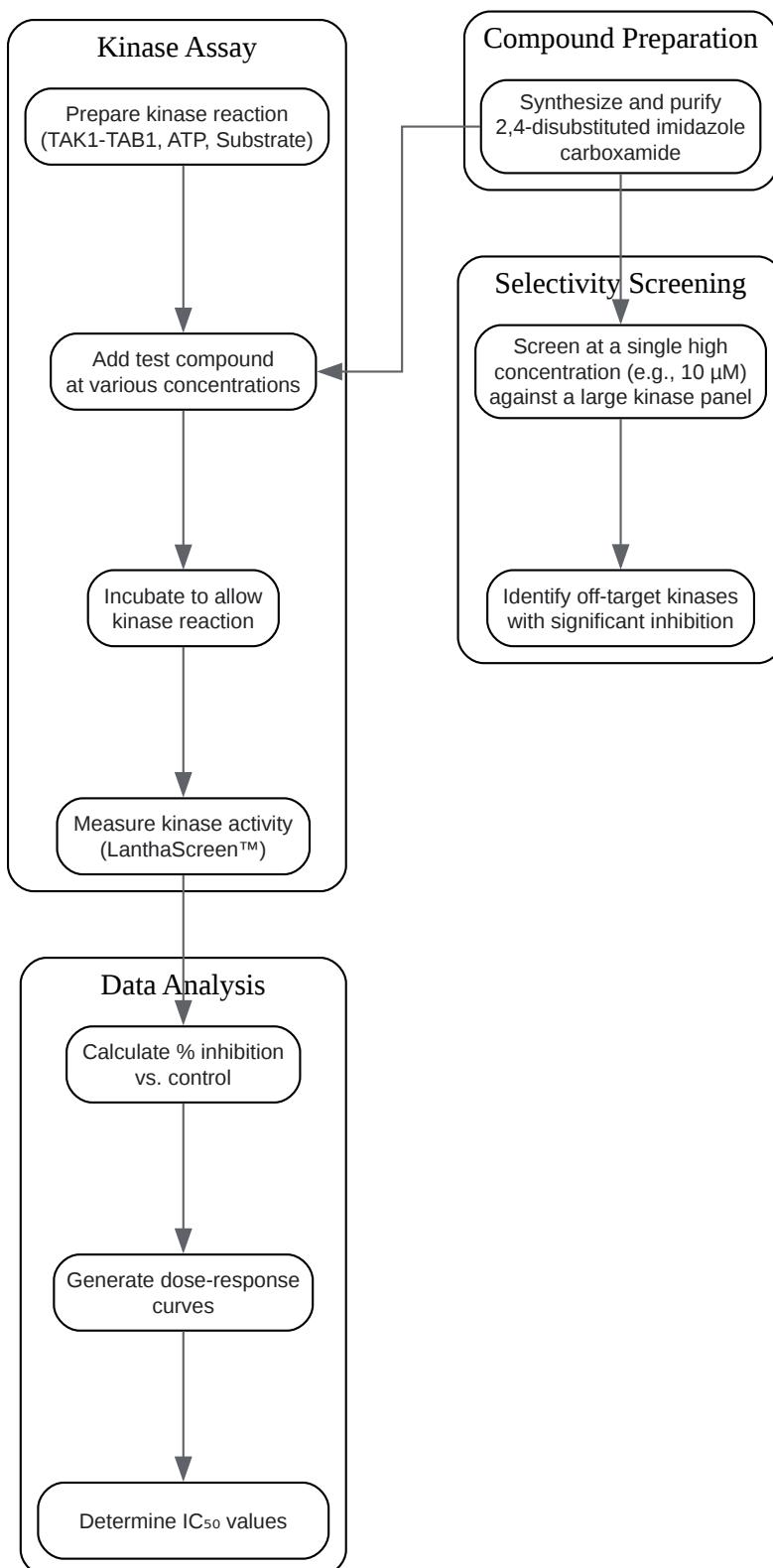
Kinase Target	% Inhibition at 10 μ M	IC ₅₀ (μ M)
TAK1	>99%	<0.1
ABL1(H369P)	>65%	Not Reported
EIF2AK1	>65%	Not Reported
TNK2	>65%	Not Reported
YANK1	>65%	Not Reported
Other 463 kinases	<65%	Not Reported

Data sourced from a high-throughput kinase screen.[\[1\]](#)

Experimental Protocol: Kinase Inhibition Assay (LanthaScreen™)

The biochemical potency of the imidazole compound was determined using a LanthaScreen™ biochemical kinase inhibition assay. The assay measures the inhibition of TAK1-TAB1 fusion protein in the presence of 10 μ M ATP. Staurosporine was used as a positive control. The assay quantifies the amount of phosphorylated substrate after the kinase reaction, and the IC₅₀ value is calculated from the dose-response curve.[\[1\]](#)

Experimental Workflow for Kinase Profiling

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Caption: Workflow for determining the potency and selectivity of a kinase inhibitor.

Phenylacetamide with a 1H-Imidazol-5-one Moiety as a Multi-Kinase Downregulator

A phenylacetamide derivative containing a 1H-imidazol-5-one moiety, KIM-161, has demonstrated potent anticancer activity by downregulating multiple kinases within cancer cells.

Table 2: Kinase Downregulation Profile of KIM-161 in HL60 Cells

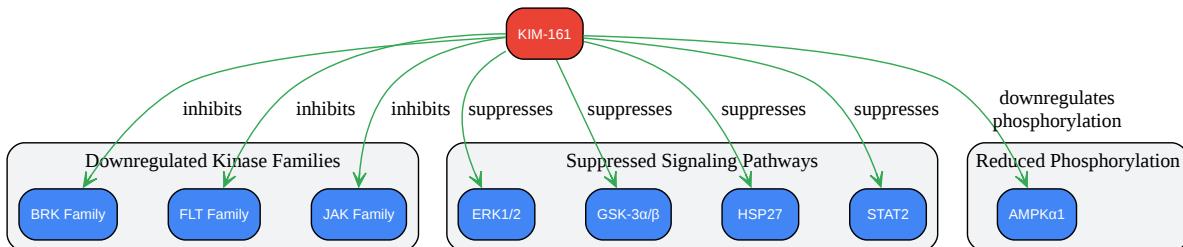
Kinase Family/Pathway	Effect
BRK Family	Downregulated
FLT Family	Downregulated
JAK Family	Downregulated
ERK1/2 Signaling	Strongly Suppressed
GSK-3 α / β Signaling	Strongly Suppressed
HSP27 Signaling	Strongly Suppressed
STAT2 Signaling	Strongly Suppressed
AMPK α 1 Phosphorylation	Downregulated

Data from a phosphokinase array profiling study.[\[2\]](#)

Experimental Protocol: Phosphokinase Array

The effect of KIM-161 on kinase activity was assessed using a PamChip® tyrosine kinase microarray. HL60 leukemia cells were treated with the compound for 48 hours. The cell lysate was then incubated with the microarray, which contains peptides specific for 143 tyrosine kinases. The phosphorylation of these peptides, indicating kinase activity, was measured and compared to untreated control cells to determine the change in kinase activity.[\[2\]](#)

Signaling Pathway Visualization



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Caption: Effect of KIM-161 on various kinase families and signaling pathways.

In summary, while no specific data exists for **4-(1H-Imidazol-1-yl)benzenecarbothioamide**, the broader class of imidazole-containing compounds demonstrates significant potential for developing both highly selective and multi-targeted kinase inhibitors. The provided examples illustrate the diverse biological activities that can be achieved with this versatile chemical scaffold.

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References

- 1. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
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at: [<https://www.benchchem.com/product/b1305952#selectivity-profile-of-4-1h-imidazol-1-yl-benzenecarbothioamide-against-a-kinase-panel>]

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